molecular formula C5H11Cl2N3O B13504639 [2-(aminomethyl)-1H-imidazol-4-yl]methanoldihydrochloride CAS No. 2839139-21-6

[2-(aminomethyl)-1H-imidazol-4-yl]methanoldihydrochloride

Cat. No.: B13504639
CAS No.: 2839139-21-6
M. Wt: 200.06 g/mol
InChI Key: JZEVBMUBAQUKTR-UHFFFAOYSA-N
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Description

[2-(aminomethyl)-1H-imidazol-4-yl]methanoldihydrochloride is a compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms within a five-membered ring. This particular compound is characterized by the presence of an aminomethyl group and a methanol group attached to the imidazole ring, and it is commonly found in its dihydrochloride salt form. Imidazole derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and other industrial fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(aminomethyl)-1H-imidazol-4-yl]methanoldihydrochloride typically involves the cyclization of amido-nitriles or the reaction of substituted amidoximes with activated alkynes. For instance, the cyclization of amido-nitriles in the presence of a nickel catalyst can yield disubstituted imidazoles under mild reaction conditions . Another method involves the reaction of methyl propiolate with substituted amidoximes using a microwave protocol and a catalytic amount of 1,4-diazabicyclo[2.2.2]octane (DABCO) .

Industrial Production Methods

Industrial production methods for imidazole derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity

Chemical Reactions Analysis

Types of Reactions

[2-(aminomethyl)-1H-imidazol-4-yl]methanoldihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazole N-oxides.

    Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels.

Major Products

The major products formed from these reactions include imidazole N-oxides, dihydroimidazole derivatives, and substituted imidazoles, depending on the specific reaction pathway.

Scientific Research Applications

[2-(aminomethyl)-1H-imidazol-4-yl]methanoldihydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of [2-(aminomethyl)-1H-imidazol-4-yl]methanoldihydrochloride involves its interaction with specific molecular targets and pathways. For instance, imidazole derivatives can act as enzyme inhibitors by binding to the active sites of enzymes and blocking their activity . The exact molecular targets and pathways depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[2-(aminomethyl)-1H-imidazol-4-yl]methanoldihydrochloride is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it valuable for specific applications in research and industry.

Properties

CAS No.

2839139-21-6

Molecular Formula

C5H11Cl2N3O

Molecular Weight

200.06 g/mol

IUPAC Name

[2-(aminomethyl)-1H-imidazol-5-yl]methanol;dihydrochloride

InChI

InChI=1S/C5H9N3O.2ClH/c6-1-5-7-2-4(3-9)8-5;;/h2,9H,1,3,6H2,(H,7,8);2*1H

InChI Key

JZEVBMUBAQUKTR-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC(=N1)CN)CO.Cl.Cl

Origin of Product

United States

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